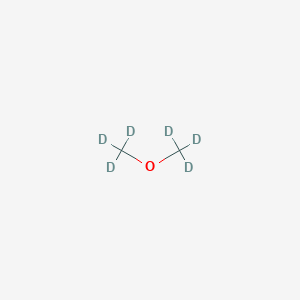

二甲醚-d6

描述

Dimethyl ether (DME) is a compound of interest due to its applications in various fields, including as a clean alternative fuel and as a solvent in chemical reactions. The molecular structure of DME has been studied extensively, revealing that it has C2v symmetry with staggered methyl groups relative to the CO bonds . The molecule exhibits hindered internal rotation, which is a characteristic feature of its structure10.

Synthesis Analysis

The synthesis of DME can be achieved through several methods. One approach involves the use of hybrid catalysts composed of methanol synthesis catalysts and γ-alumina, where methanol is converted in situ to DME and water . Another innovative method utilizes a slurry reactor for a single-step reaction sequence from synthesis gas, combining methanol synthesis, methanol dehydration to DME, and water-gas shift reactions . This process is advantageous due to potential lower capital and operating costs compared to traditional methods.

Molecular Structure Analysis

The molecular structure of DME has been determined using microwave spectra and electron diffraction. The CO bond distance and the angle between the CO bonds have been found to be 1.410±0.003 Å and 111±43'±20', respectively . The CH distances and angles within the methyl groups are also well-characterized, with slight asymmetry observed in the methyl groups . The electron diffraction studies have provided bond distances and angles for DME, confirming the hindered internal rotation of the molecule10.

Chemical Reactions Analysis

DME is involved in various chemical reactions, including weak, improper C-H...O hydrogen bonding in the DME dimer, with an average interaction energy of about 1.9 kJ/mol . It also serves as a positive ion reagent in chemical ionization mass spectrometry (CIMS), where it forms characteristic fragment-molecule adducts with organic substrates . Additionally, DME has been used as a green solvent in the synthesis of O-alkyl trichloroacetimidates, offering an alternative to toxic and hazardous solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME are influenced by its molecular structure and the interactions it undergoes. The rotational parameters of the DME dimer indicate the presence of weak hydrogen bonds, which are shorter than typical C-H bonds . The use of DME in CIMS highlights its reactivity and the ability to form stable adducts with various organic compounds . As a solvent, DME's low boiling point allows for rapid evaporation and facile recovery, making it an environmentally friendly option .

Astrochemistry of Dimethyl Ether

DME is not only of interest on Earth but also in astrochemistry, where it is one of the largest organic molecules detected in the interstellar gas. It is highly abundant in star-forming regions and its stability and degradation pathways provide insights into the chemical pathways in the interstellar medium . The UV photodestruction rate of DME has been studied, and it is considered relatively unimportant for DME in shielded hot core regions, suggesting that gas phase processes are likely responsible for its formation in space .

科学研究应用

压燃式发动机的替代燃料:二甲醚 (DME) 被探索作为传统柴油燃料的替代品,由于其分子结构,具有低 NOx、HC、CO 排放以及特别低的 PM 排放等优点。与传统柴油相比,DME 表现出优异的雾化和汽化特性。然而,挑战包括修改发动机部件和开发减少 NOx 排放的方法 (Park & Lee, 2014).

质谱应用:DME 已用于化学电离质谱,用于表征各种生物活性化合物,例如镰刀菌毒素和硝胺。DME 形成特征加合物离子的能力有助于区分异构体和理解碎裂途径 (Burrows, 1994).

催化合成:通过甲醇脱水或合成气(合成气)串联催化合成 DME 的催化剂设计取得了重大进展。重点在于金属沉积模式、载体改性和反应途径,以提高催化效率 (Sun, Yang, Yoneyama, & Tsubaki, 2014).

环境影响和燃料特性:作为柴油发动机的推进剂、冷却剂和替代清洁燃料,对 DME 的研究表明其具有高性能和低排放的潜力。它可以从各种原料中生产,并加工成氢气等有价值的副产品 (Azizi, Rezaeimanesh, Tohidian, & Rahimpour, 2014).

燃烧和排放特性:研究 DME 在发动机中的燃烧过程,特别是其与湍流的相互作用和污染物的排放,对于技术燃烧系统中的准确预测和控制至关重要。研究包括对 DME 火焰中物种和温度测量的详细实验 (Fuest, Barlow, Chen, & Dreizler, 2012).

氢载体和农村燃料应用:由于其化学结构,DME 被认为是一种氢载体,在交通、农业和酒店业具有潜在应用。它具有易于使用现有 LPG 技术和低排放等优点 (Gruber-Schmidt, 2017).

燃料电池应用:DME 在燃料电池中的应用,特别是在 DME 氧化和膜电极组件 (MEA) 的新型电催化剂的开发中,一直是一个重点领域。对该领域研究的回顾突出了 DME 在便携式燃料电池设备中的潜力 (Serov & Kwak, 2009).

热力学性质:对气相 PVT 性质和 DME 的二阶维里系数的研究提供了其作为清洁替代燃料和制冷剂应用的基本数据。这些性质对于理解和提高 DME 在工业应用中的性能至关重要 (Yin & Wu, 2010).

安全和危害

属性

IUPAC Name |

trideuterio(trideuteriomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425999 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl ether-d6 | |

CAS RN |

17222-37-6 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

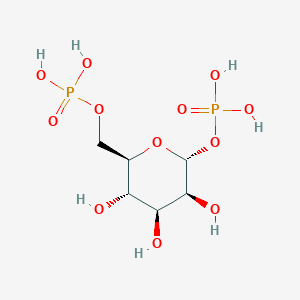

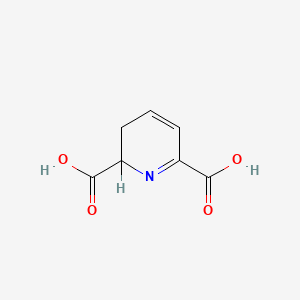

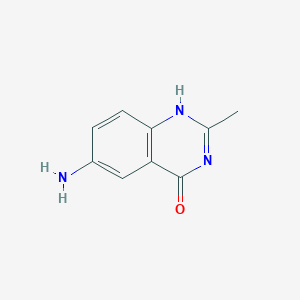

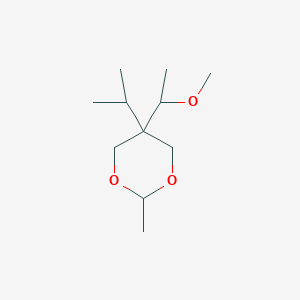

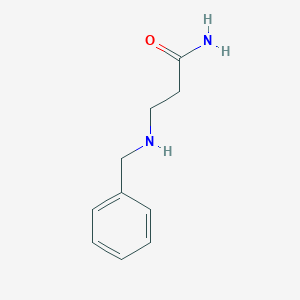

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)

![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)